
3,3-Dibromo-2,2,4,4-tetramethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibromo-2,2,4,4-tetramethylpentane is an organic compound characterized by its unique structure, which includes two bromine atoms and four methyl groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-2,2,4,4-tetramethylpentane typically involves the bromination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent, such as carbon tetrachloride (CCl₄), under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dibromo-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: The major products are alkenes.
Reduction: The primary product is 2,2,4,4-tetramethylpentane.
Aplicaciones Científicas De Investigación
3,3-Dibromo-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Medicine: Research into brominated compounds may explore potential pharmaceutical applications.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dibromo-2,2,4,4-tetramethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are determined by the specific reaction and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Diiodo-2,2,4,4-tetramethylpentane
- 3,3-Dichloro-2,2,4,4-tetramethylpentane
- 3,3-Difluoro-2,2,4,4-tetramethylpentane
Uniqueness
3,3-Dibromo-2,2,4,4-tetramethylpentane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other halogenated analogs. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reaction pathways and products.
Propiedades
Número CAS |
84679-81-2 |
|---|---|
Fórmula molecular |
C9H18Br2 |
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
3,3-dibromo-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18Br2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
Clave InChI |
TUBUQHOAJRQLQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C(C)(C)C)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


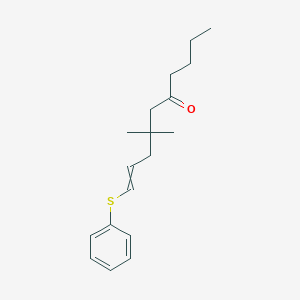
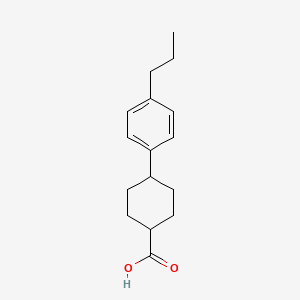
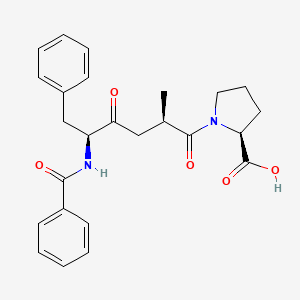
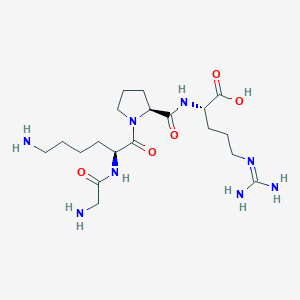
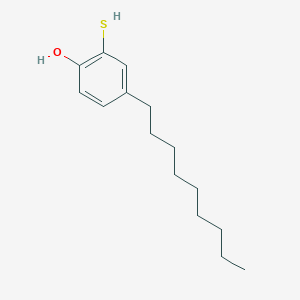
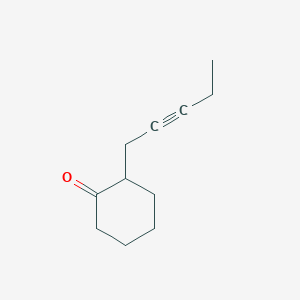
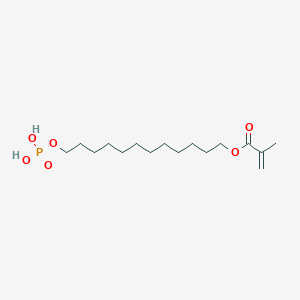
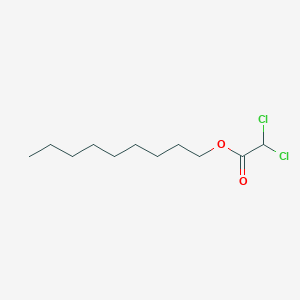
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
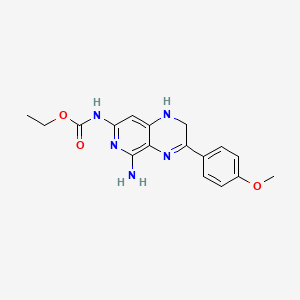

![N-[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-yl]benzamide](/img/structure/B14427801.png)
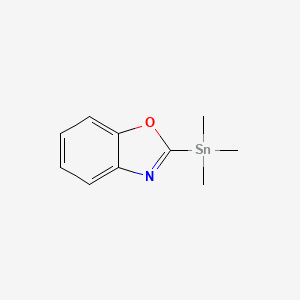
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
